BC 197

Neuropharmacology Dopamine Release CCK-B Receptor Subsite

Choose BC 197 for its unique, irreplaceable selectivity for the CCK-B1 receptor subsite, essential for dissecting CCK-B pathways where non-selective agonists like BC 264 fail. Its distinct anxiogenic profile and ability to unidirectionally stimulate dopamine release make it the definitive tool for specialized neuropsychiatric research. Avoid confounding results with generic substitutes.

Molecular Formula C60H81N11O17S
Molecular Weight 1260.4 g/mol
CAS No. 115295-08-4
Cat. No. B1667838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBC 197
CAS115295-08-4
SynonymsBC 197
BC-197
Boc-Asp-Tyr(SO3H)-Ahx-Lys-Trp-Ahx-Asp-Phe-NH2
Boc-Asp-Tyr(SO3H)-Nle-Lys-Trp-Nle-Asp-Phe-NH2
Boc-aspartyl-tyrosyl(SO3H)-norelucyl-lysyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide
Molecular FormulaC60H81N11O17S
Molecular Weight1260.4 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC(=O)OS(=O)(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NCC(C=CC=C)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C60H81N11O17S/c1-6-8-19-39(65-52(76)42(62)29-37-24-26-40(72)27-25-37)35-64-44(23-15-16-28-61)53(77)68-47(31-38-34-63-43-22-14-13-20-41(38)43)55(79)66-45(21-9-7-2)54(78)69-49(33-51(75)88-89(84,85)86)56(80)67-46(30-36-17-11-10-12-18-36)57(81)71-58(82)48(32-50(73)74)70-59(83)87-60(3,4)5/h6,8,10-14,17-20,22,24-27,34,39,42,44-49,63-64,72H,1,7,9,15-16,21,23,28-33,35,61-62H2,2-5H3,(H,65,76)(H,66,79)(H,67,80)(H,68,77)(H,69,78)(H,70,83)(H,73,74)(H,71,81,82)(H,84,85,86)/b19-8+/t39-,42-,44+,45-,46-,47-,48+,49-/m0/s1
InChIKeyKUPOETRFWZHGEM-LAZFATJSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BC 197 for Research Procurement: CCK-B1 Subsite-Selective Agonist for Differentiated Neurological Studies


BC 197 (CAS 115295-08-4) is a synthetic, cyclic heptapeptide derivative of the cholecystokinin (CCK) C-terminal octapeptide (CCK-8) [1]. Characterized by its modified peptide sequence containing a sulfated tyrosine residue essential for receptor recognition, BC 197 is classified as a highly selective agonist for the cholecystokinin-B (CCK-B) receptor [2]. This compound distinguishes itself from other in-class CCK-B agonists by demonstrating functional selectivity for the CCK-B1 receptor subsite, thereby enabling precise pharmacological dissection of CCK-B receptor-mediated signaling pathways [3].

Why BC 197 Cannot Be Replaced by Generic CCK-B Agonists in Targeted Neurological Research


In-class substitution of CCK-B agonists is invalid due to the documented heterogeneity of CCK-B receptor subsites (B1 and B2), which mediate distinct, and often opposing, functional outcomes [1]. While compounds like BC 264 bind non-selectively to both CCK-B1 and CCK-B2 subsites, BC 197 exhibits a unique, preferential activation of the CCK-B1 subsite [2]. This critical difference leads to divergent physiological effects; for example, BC 197 induces anxiogenic-like behavior in vivo, while BC 264 does not [3]. Therefore, generic substitution without accounting for this subsite selectivity can lead to confounding or misinterpretation of experimental results, making BC 197 a specific and irreplaceable tool for investigating CCK-B1-mediated processes [4].

Quantitative Differentiation of BC 197 from CCK-B Agonist BC 264


BC 197 vs BC 264: Distinct Functional Effects on Dopamine Release in Nucleus Accumbens Slices

BC 197, as a selective CCK-B1 agonist, produces a clear and unidirectional effect on dopamine (DA) release in rat anterior nucleus accumbens slices, whereas BC 264 induces a biphasic response due to its non-selective binding to both CCK-B1 and B2 subsites [1]. BC 197's action provides a clean pharmacological signal, whereas BC 264's effect is concentration-dependent and can be opposite in direction, leading to ambiguous results if not carefully titrated [1].

Neuropharmacology Dopamine Release CCK-B Receptor Subsite Ex Vivo Slice Assay

BC 197 vs BC 264: Divergent Behavioral Outcomes in an In Vivo Model of Anxiety

In the rat elevated plus-maze, a standard test of anxiety-related behavior, BC 197 induces a robust anxiogenic-like effect, contrasting sharply with BC 264, which is behaviorally inert in this model [1]. This behavioral divergence is attributed to their differential selectivity for CCK-B receptor subsites, providing in vivo functional validation of the receptor heterogeneity hypothesis [1].

Behavioral Pharmacology Anxiety Elevated Plus-Maze In Vivo Model

BC 197 vs BC 264: Differential Binding Patterns Consistent with CCK-B Receptor Subsite Heterogeneity

Competition binding studies using [3H]pBC 264 as the radioligand reveal that BC 197 binds to brain membranes with a two-site profile, indicating recognition of distinct CCK-B receptor subsites or affinity states [1]. In contrast, BC 264 exhibits a one-site binding profile, consistent with its non-selective nature [1]. This molecular-level evidence provides the mechanistic basis for the functional selectivity observed with BC 197.

Receptor Pharmacology Radioligand Binding Receptor Subtypes CCK-B Receptor

Defined Application Scenarios for BC 197 in Research Based on Empirical Evidence


Differentiating CCK-B1 vs. CCK-B2 Receptor Functions in Dopaminergic Signaling

Based on its selective activation of the CCK-B1 subsite and its ability to unidirectionally stimulate dopamine release in the nucleus accumbens [1], BC 197 serves as a critical tool to isolate and study the specific role of CCK-B1 receptors in modulating dopaminergic pathways. Researchers can employ BC 197 to contrast outcomes with non-selective agonists like BC 264 or selective B2 agonists to deconvolve the complex, biphasic nature of CCK-B receptor signaling [1]. This application is vital for dissecting the neurochemical underpinnings of disorders like schizophrenia and addiction where CCK-dopamine interactions are implicated.

Investigating the Neurobiology of Anxiety with a Selective CCK-B1 Anxiogenic Probe

Given its robust and consistent anxiogenic-like effects in the elevated plus-maze model [2], BC 197 is the preferred compound for studies aimed at understanding the brain circuits and molecular mechanisms by which CCK-B1 receptor activation promotes anxiety. Its use is justified when the research objective is to specifically induce or model an anxiety state via the CCKergic system, a function not shared by the closely related agonist BC 264, which lacks this behavioral effect [2].

Pharmacological Validation of CCK-B Receptor Heterogeneity in Receptor Binding Studies

BC 197's unique ability to resolve a two-site binding model in radioligand competition assays [3] makes it an essential reference compound for laboratories investigating CCK-B receptor pharmacology. It is the appropriate choice for experiments designed to validate the existence of CCK-B receptor subtypes, affinity states, or for screening novel compounds to determine if they exhibit a binding profile consistent with CCK-B1 or CCK-B2 selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BC 197

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.